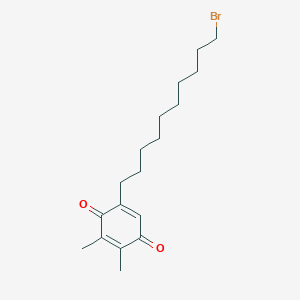

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

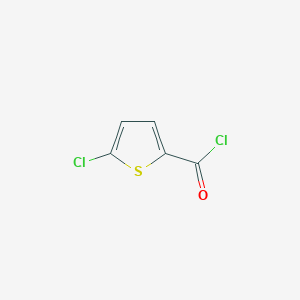

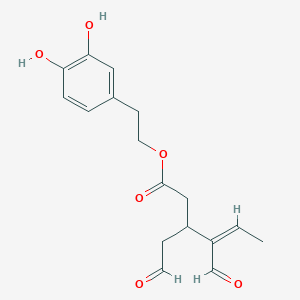

The synthesis of a similar compound, “3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone”, was carried out by refluxing Thymoquinone (TQ) with bromoundecanoic acid in the presence of acetonitrile:water (2:1 v/v) for 1.5 hours . The products were characterized as “5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone (C7)” and “5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone (C10)” in 31.93% and 16.89% yield, respectively .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: PROTAC Linker Development

The compound’s structure, featuring a bromoalkyl side chain, makes it suitable for use as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The bromoalkyl chain in this compound can be utilized to synthesize a range of PROTAC molecules, potentially leading to new treatments for various diseases .

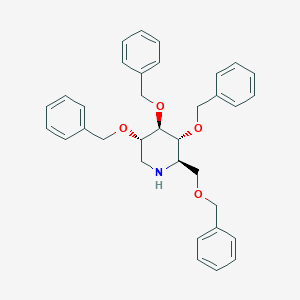

Organic Synthesis: Advanced Glycosylation Techniques

In the field of organic chemistry, this compound could be used to synthesize bromoalkyl glycosides via Fischer glycosylation. These glycosides are crucial for the development of glycomimetics, which have applications in biochemical and medical research, including the creation of anti-cancer compounds .

Material Science: Functionalized Spacer Synthesis

The bromoalkyl group in this compound is promising for use as a functionalized spacer. This application is significant in the synthesis of materials where the spacer is used to bind to transport molecules or solid surfaces, enhancing the functionality of the material .

Agricultural Chemistry: Crop Protection Agent Development

Although not directly related to the compound , bromoalkyl chains similar to the one present in this compound have been used in the development of phosphonic acid-based fungicides. These fungicides play a crucial role in protecting crops against a variety of pathogens, demonstrating the potential agricultural applications of bromoalkyl-containing compounds .

Environmental Science: Ecosystem Protection

Compounds with bromoalkyl groups have been utilized in protecting forests and sensitive ecosystems from pathogens. The structural similarity suggests that this compound could be explored for environmental protection applications, particularly in managing soilborne diseases .

Chemical Engineering: Microreactor Technology

The bromoalkyl side chain of this compound makes it suitable for synthesis in a microreactor setting. Microreactors offer advantages in terms of mass and heat transfer, leading to higher yields and selectivity in chemical syntheses, which could be beneficial for producing this compound at an industrial scale .

Wirkmechanismus

Target of Action

The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .

Mode of Action

The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .

Biochemical Pathways

The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .

Pharmacokinetics

Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .

Result of Action

The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .

Eigenschaften

IUPAC Name |

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVWCISWNOGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.